molecular formula C9H8F2O3S B2544878 1-(4-Difluoromethanesulfonylphenyl)ethan-1-one CAS No. 1216034-47-7

1-(4-Difluoromethanesulfonylphenyl)ethan-1-one

Cat. No. B2544878
CAS RN: 1216034-47-7
M. Wt: 234.22
InChI Key: WPQBHUGZFGZJDS-UHFFFAOYSA-N
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Description

1-(4-Difluoromethanesulfonylphenyl)ethan-1-one is a chemical compound with the molecular formula C~9~H~8~F~2~O~3~S . Its average mass is approximately 234.22 Da . This compound is of interest due to its potential applications in various fields.

Scientific Research Applications

Synthesis of New Organic Compounds

1-(4-Difluoromethanesulfonylphenyl)ethan-1-one and related sulfonyl compounds play a critical role in the synthesis of new organic compounds. Trifluoromethanesulfonic acid, a closely related compound, is used in electrophilic aromatic substitution reactions, carbon–carbon and carbon–heteroatom bond formations, and in the synthesis of carbo- and heterocyclic structures. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, allowing for the study of their transformations through spectral methods such as NMR and IR spectroscopy. This reagent's simplicity and efficiency in promoting reactions make it a convenient choice for creating new organic materials (Kazakova & Vasilyev, 2017).

Environmental Degradation of Polyfluoroalkyl Chemicals

The degradation of polyfluoroalkyl chemicals, which contain perfluoroalkyl moieties, is significant for environmental health. These chemicals can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), through abiotic and microbial processes. Understanding the biodegradation pathways, half-lives, and defluorination potential of these precursors is crucial for assessing their environmental fate and effects. Laboratory investigations into important precursors like fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives help bridge knowledge gaps, providing insight into quantitative and qualitative relationships between precursors and their degradation products (Liu & Avendaño, 2013).

Development of Deprotecting Methodologies for Peptides

Research into developing deprotecting methodologies for peptides, including those containing disulfide bonds or phosphoamino acids, is another application. Traditional deprotecting systems using Brønsted acids like HF and trifluoromethanesulfonic acid have limitations, especially for peptides with specific functionalities. The development of Lewis acid-mediated deprotecting systems offers efficient and practical solutions for peptide synthesis. These advancements enable the practical synthesis of cystine peptides and phosphopeptides, enhancing our understanding of signal transduction and the synthesis of biochemical tools for research purposes (Otaka, 2000).

Future Directions

: ChemSpider: 1-(4-difluoromethanesulfonylphenyl)ethan-1-one

properties

IUPAC Name

1-[4-(difluoromethylsulfonyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3S/c1-6(12)7-2-4-8(5-3-7)15(13,14)9(10)11/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQBHUGZFGZJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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